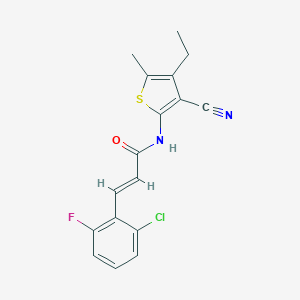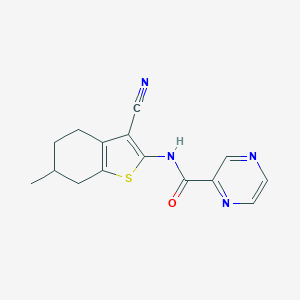
2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is an organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system substituted with a 3-methylphenyl group and an N,N-dipropylcarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 3-Methylphenyl Group: The quinoline derivative is then subjected to a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 3-methylphenyl group.
Formation of the Carboxamide Moiety: The final step involves the reaction of the substituted quinoline with dipropylamine and a coupling reagent such as carbonyldiimidazole (CDI) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 2-(3-carboxyphenyl)-N,N-dipropyl-4-quinolinecarboxamide.
Reduction: 2-(3-methylphenyl)-N,N-dipropyl-1,2,3,4-tetrahydroquinolinecarboxamide.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The quinoline ring system is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carboxamide moiety can form hydrogen bonds with proteins, affecting their function and activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-methylphenyl)-N,N-dimethyl-4-quinolinecarboxamide
- 2-(3-methylphenyl)-N,N-diethyl-4-quinolinecarboxamide
- 2-(3-methylphenyl)-N,N-dipropyl-3-quinolinecarboxamide
Uniqueness
Compared to similar compounds, 2-(3-methylphenyl)-N~4~,N~4~-dipropyl-4-quinolinecarboxamide is unique due to its specific substitution pattern and the presence of the dipropyl groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C23H26N2O |
|---|---|
Poids moléculaire |
346.5g/mol |
Nom IUPAC |
2-(3-methylphenyl)-N,N-dipropylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-4-13-25(14-5-2)23(26)20-16-22(18-10-8-9-17(3)15-18)24-21-12-7-6-11-19(20)21/h6-12,15-16H,4-5,13-14H2,1-3H3 |
Clé InChI |
HJJUZTJVSDNPEK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
SMILES canonique |
CCCN(CCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447797.png)

![2-[(2-Ethylhexanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447801.png)
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447802.png)
![6-Methyl-2-[2-(3-nitro-[1,2,4]triazol-1-yl)-acetylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B447803.png)
![(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B447804.png)
![Propyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447805.png)
![3-(4-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447806.png)
![2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide](/img/structure/B447807.png)
![3,6-Diamino-2-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B447810.png)

![ETHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B447814.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447815.png)

